

Technical Guide: 3-Bromo-2-fluoro-6-(2-methylpropoxy)pyridine

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Compound of Interest

Compound Name: *3-Bromo-2-fluoro-6-(2-methylpropoxy)pyridine*

Cat. No.: *B8027057*

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Executive Summary

3-Bromo-2-fluoro-6-(2-methylpropoxy)pyridine (also known as 3-Bromo-2-fluoro-6-isobutoxypyridine) is a trisubstituted pyridine scaffold characterized by three distinct functional "handles":

- **C3-Bromide:** A site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
- **C2-Fluoride:** An activated site for Nucleophilic Aromatic Substitution (S_NAr), typically with amines or thiols.
- **C6-Isobutoxy Group:** A lipophilic moiety that enhances membrane permeability and metabolic stability.

This specific substitution pattern is critical for "scaffold hopping" in drug discovery, particularly for designing inhibitors of Protein Kinase C (PKC) and Bruton's Tyrosine Kinase (BTK), where the pyridine ring mimics the adenine core of ATP.

Chemical Identity & Properties

Property	Data
IUPAC Name	3-Bromo-2-fluoro-6-(2-methylpropoxy)pyridine
Common Name	3-Bromo-2-fluoro-6-isobutoxypyridine
Molecular Formula	C ₉ H ₁₁ BrFNO
Molecular Weight	248.09 g/mol
Physical State	Colorless to pale yellow oil or low-melting solid
Solubility	Soluble in DCM, EtOAc, DMSO; Insoluble in water
Key Impurities	3-Bromo-6-fluoro-2-(2-methylpropoxy)pyridine (Regioisomer)

Synthesis & Regiochemistry

The commercial production of this core relies on the regioselective nucleophilic aromatic substitution (S_NAr) of 3-bromo-2,6-difluoropyridine.

The Regioselectivity Challenge

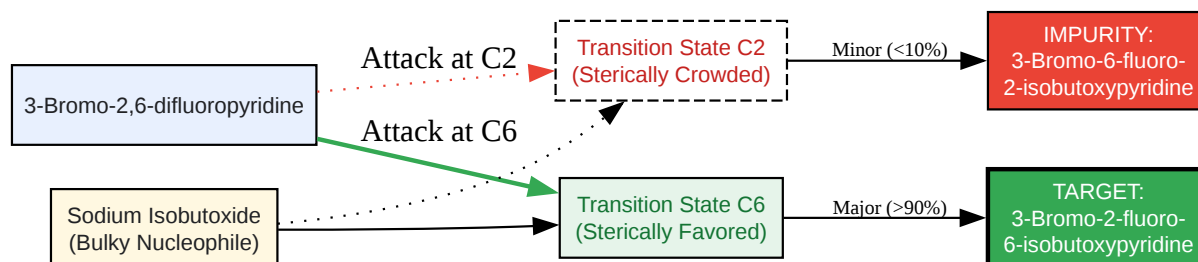
The starting material, 3-bromo-2,6-difluoropyridine, has two electrophilic sites (C2 and C6).

- C2 Position: Activated by the ring nitrogen and the inductive effect (-I) of the adjacent bromine. However, it is sterically hindered by the bulky bromine atom.
- C6 Position: Activated by the ring nitrogen but less sterically encumbered.

Experimental Insight: When reacting with a bulky nucleophile like sodium isobutoxide, steric factors dominate electronic effects. The isobutoxide attacks the less hindered C6 position, yielding the target **3-Bromo-2-fluoro-6-(2-methylpropoxy)pyridine** as the major product (>90% selectivity).

Reaction Pathway Diagram

The following diagram illustrates the kinetic competition determining the product outcome.



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Caption: Steric steering of isobutoxide attack favors the C6 position, minimizing the C2-substituted regioisomer.

Experimental Application Protocol

Context: Utilization of the core in a Suzuki-Miyaura coupling to attach an aryl group at C3, preserving the C2-fluoride for later derivatization.

Protocol: C3-Arylation via Suzuki Coupling

Reagents:

- Substrate: **3-Bromo-2-fluoro-6-(2-methylpropoxy)pyridine** (1.0 eq)
- Boronic Acid: Phenylboronic acid (1.2 eq)
- Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)
- Base: K₂CO₃ (3.0 eq)
- Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

- Degassing: Charge the substrate, boronic acid, and base into a reaction vial. Add solvents and sparge with Argon for 10 minutes to remove dissolved oxygen (critical to prevent

homocoupling or oxidation of the catalyst).

- Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly under an Argon counter-flow. Seal the vial.
- Reaction: Heat to 80°C for 4–6 hours. Monitor by LC-MS.
 - Note: Do not exceed 90°C, as the C2-fluoride can undergo hydrolysis or substitution with water/hydroxide at elevated temperatures.
- Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
- Purification: Flash chromatography (Hexane/EtOAc gradient).

Sourcing & Supply Chain Analysis

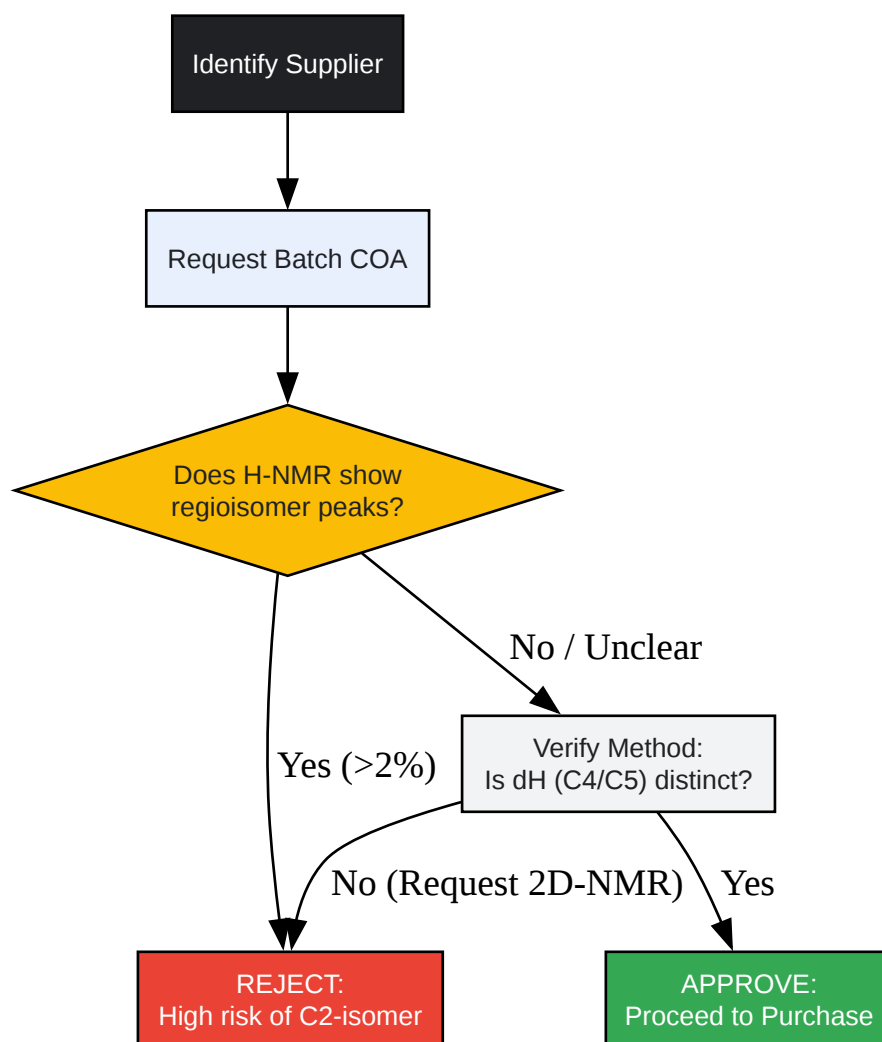
Supplier Landscape

This compound is classified as a Tier 2 Building Block—widely available but often made-to-order in kilogram quantities.

Supplier Category	Representative Vendors	Typical Purity	Lead Time
Catalog Aggregators	Apollo Scientific, Combi-Blocks, ChemScene	95–97%	1–2 Weeks
CRO/Synthesis Houses	Enamine, WuXi AppTec, Pharmablock	>98%	4–6 Weeks (Custom)
Bulk Manufacturers	Capot Chemical, Amadis Chemical	95%	2–4 Weeks

Procurement Decision Logic

When sourcing this material for GMP or late-stage GLP studies, the regioisomeric purity is the primary risk factor.



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Caption: Workflow for validating supplier quality, emphasizing the detection of regioisomeric impurities.

Quality Control Criteria

- H-NMR: Must confirm the coupling pattern of the pyridine protons. The C4 and C5 protons will show distinct splitting (doublet of doublets) due to F-coupling.
- F-NMR: Essential for quantifying the ratio of 2-F (target) vs 6-F (impurity) isomers, as their chemical shifts differ significantly (~10-20 ppm).

References

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